molecular formula C4H8N6S2 B094966 Glyoxal dithiosemicarbazone CAS No. 1072-12-4

Glyoxal dithiosemicarbazone

Cat. No.: B094966
CAS No.: 1072-12-4
M. Wt: 204.3 g/mol
InChI Key: BZKLDUBXTMDNMW-NDBDHSCESA-N
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Description

Glyoxal dithiosemicarbazone is an organic compound with the molecular formula C4H8N6S2. It is known for its ability to form intensely colored chelates with metal ions, making it a valuable reagent in analytical chemistry . This compound has been utilized in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxal dithiosemicarbazone can be synthesized through the reaction of glyoxal with dithiosemicarbazide. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process would involve careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Glyoxal dithiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Complexation: Common reagents include metal salts such as copper(II) sulfate or nickel(II) chloride.

    Oxidation and Reduction:

Major Products Formed:

Scientific Research Applications

Glyoxal dithiosemicarbazone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiosemicarbazones: These compounds share a similar functional group but differ in their specific structures and properties.

    Semicarbazones: These compounds lack the sulfur atoms present in dithiosemicarbazones, leading to different chemical behaviors.

Uniqueness: Glyoxal dithiosemicarbazone is unique due to its ability to form intensely colored complexes with metal ions, which is not as pronounced in similar compounds. This property makes it particularly valuable in analytical applications where visual detection is important .

Properties

CAS No.

1072-12-4

Molecular Formula

C4H8N6S2

Molecular Weight

204.3 g/mol

IUPAC Name

[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)ethylidene]amino]thiourea

InChI

InChI=1S/C4H8N6S2/c5-3(11)9-7-1-2-8-10-4(6)12/h1-2H,(H3,5,9,11)(H3,6,10,12)/b7-1-,8-2-

InChI Key

BZKLDUBXTMDNMW-NDBDHSCESA-N

Isomeric SMILES

C(=N\NC(=S)N)\C=N/NC(=S)N

SMILES

C(=NNC(=S)N)C=NNC(=S)N

Canonical SMILES

C(=NNC(=S)N)C=NNC(=S)N

1072-12-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glyoxal dithiosemicarbazone
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Glyoxal dithiosemicarbazone
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Glyoxal dithiosemicarbazone
Reactant of Route 4
Glyoxal dithiosemicarbazone
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Q & A

Q1: What is the structural characterization of Glyoxal Dithiosemicarbazone?

A1: this compound (Hgtsc) is an organic compound that acts as a ligand, readily forming complexes with metal ions. While the provided abstracts don't offer specific spectroscopic data, its molecular formula can be deduced as C4H8N6S2. [] Further structural insights, including bond lengths and angles, can be obtained through techniques like X-ray crystallography, often employed in studying metal complexes like those formed with Hgtsc. []

Q2: How does this compound interact with metals to form complexes, and what are the potential applications of these complexes?

A2: this compound exhibits a unique bridging mode involving both its sulfur and nitrogen atoms to coordinate with metal ions, exemplified in the formation of a copper(I) polymer. [] This complex formation results in interesting properties. For instance, the copper(I)-Hgtsc complex demonstrates luminescence and thermochromic behavior, meaning its color changes with temperature variations. [] Such properties make these metal complexes potentially valuable in fields like sensing and display technologies.

Q3: Beyond its complexation with copper, are there other applications of this compound?

A3: Yes, this compound has shown promise in treating anaplasmosis, a tick-borne disease affecting animals. [] While the exact mechanism is not detailed in the provided abstract, the compound likely interacts with specific biological targets within the parasite causing the disease. Further research is necessary to elucidate the precise mechanism of action against anaplasmosis.

Q4: Can this compound be used in analytical chemistry?

A4: Yes, this compound has proven valuable in analytical chemistry. It serves as a complexing and chromogenic reagent in thin-layer chromatography (TLC), a technique for separating and identifying different compounds within a mixture. [] Additionally, it's been successfully employed in the photometric determination of silver and mercury. [] This application likely relies on the formation of colored complexes with these metal ions, allowing for their quantification based on the intensity of the color produced.

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